2-Methylbenzofuro[4,5-d]thiazole
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Overview
Description
2-Methylbenzofuro[4,5-d]thiazole is a heterocyclic compound that features a fused benzofuran and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzofuro[4,5-d]thiazole typically involves the cyclization of appropriate precursors. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another method includes the reaction of thioacetamide with substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzofuro[4,5-d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or thiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted benzofurothiazoles.
Scientific Research Applications
2-Methylbenzofuro[4,5-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as a monoamine oxidase inhibitor, which could be useful in treating neurodegenerative disorders such as Parkinson’s disease.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as dye-sensitized solar cells and organic field-effect transistors.
Biological Studies: Its derivatives have shown promise in antimicrobial and antifungal activities, making it a potential lead compound for developing new drugs.
Mechanism of Action
The mechanism of action of 2-Methylbenzofuro[4,5-d]thiazole, particularly in medicinal applications, involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating disorders like depression and Parkinson’s disease . The compound interacts with the active site of the enzyme, preventing it from catalyzing the deamination reaction.
Comparison with Similar Compounds
Similar Compounds
- Benzofuro[6,7-d]thiazole
- Benzofuro[7,6-d]thiazole
- Benzo[d]thiazole-4,7-dione
Uniqueness
2-Methylbenzofuro[4,5-d]thiazole is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties. This uniqueness can lead to different reactivity and biological activity profiles compared to other similar compounds .
Properties
Molecular Formula |
C10H7NOS |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-methylfuro[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3 |
InChI Key |
JXGWTAZXILJVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2C=CO3 |
Origin of Product |
United States |
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